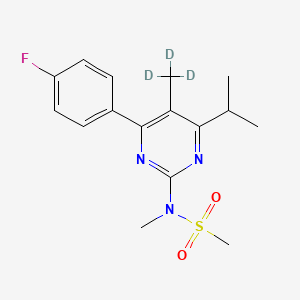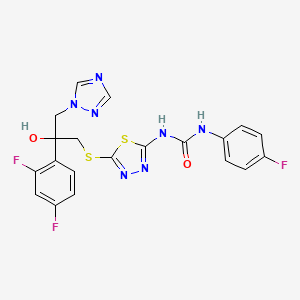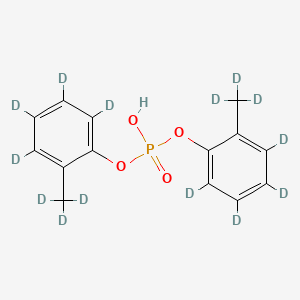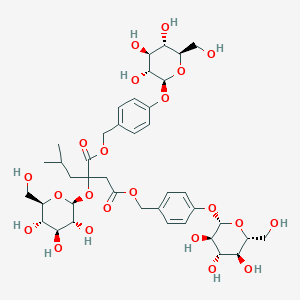
Eudesma-4,11(13)-dien-12-oic acid;gamma-Costic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eudesma-4,11(13)-dien-12-oic acid, also known as gamma-Costic acid, is a naturally occurring sesquiterpenoid acid. It is found in various plant species, particularly in the Asteraceae family. This compound is known for its distinctive structure, which includes a bicyclic framework with a carboxylic acid functional group. Gamma-Costic acid has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Eudesma-4,11(13)-dien-12-oic acid can be achieved through several synthetic routes. One common method involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The cyclization reaction is typically catalyzed by sesquiterpene synthases, which facilitate the formation of the bicyclic structure. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of gamma-Costic acid may involve the extraction of the compound from natural sources, such as plants in the Asteraceae family. The extraction process typically includes solvent extraction, followed by purification steps such as chromatography to isolate the pure compound. Alternatively, biotechnological approaches, such as microbial fermentation, can be employed to produce gamma-Costic acid on a larger scale. These methods leverage genetically engineered microorganisms to biosynthesize the compound from simple precursors.
Analyse Des Réactions Chimiques
Types of Reactions: Gamma-Costic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of gamma-Costic acid can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often take place under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions involve the replacement of functional groups in gamma-Costic acid. Common reagents include halogenating agents, such as thionyl chloride, which can convert the carboxylic acid group into an acyl chloride.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.
Applications De Recherche Scientifique
Gamma-Costic acid has a wide range of scientific research applications:
Chemistry: In chemistry, gamma-Costic acid is used as a starting material for the synthesis of various sesquiterpenoid derivatives. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, gamma-Costic acid is investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, reduce inflammation, and induce apoptosis in cancer cells.
Medicine: Gamma-Costic acid is explored for its therapeutic potential in treating various diseases. Its anti-inflammatory and anticancer activities make it a promising candidate for drug development.
Industry: In the industrial sector, gamma-Costic acid is used in the formulation of natural products, such as fragrances and flavors. Its presence in essential oils contributes to the aromatic properties of these products.
Mécanisme D'action
The mechanism of action of gamma-Costic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, gamma-Costic acid disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. In anticancer applications, gamma-Costic acid induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
- Costic acid
- Eudesmic acid
- Santonin
- Artemisinic acid
These compounds, like gamma-Costic acid, are derived from sesquiterpenes and exhibit various biological activities. the specific structural differences among them result in unique properties and applications for each compound.
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
2-[(4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12H,2,4-9H2,1,3H3,(H,16,17)/t12?,15-/m1/s1 |
Clé InChI |
SGZOYHLQNUSAIL-WPZCJLIBSA-N |
SMILES isomérique |
CC1=C2CC(CC[C@]2(CCC1)C)C(=C)C(=O)O |
SMILES canonique |
CC1=C2CC(CCC2(CCC1)C)C(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)

![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)



![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)

![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)


